molecular formula C10H6O2S2 B186765 [3,3'-Bithiophene]-4,4'-dicarboxaldehyde CAS No. 23062-32-0

[3,3'-Bithiophene]-4,4'-dicarboxaldehyde

Cat. No.: B186765
CAS No.: 23062-32-0
M. Wt: 222.3 g/mol
InChI Key: VDMDHVOUCVTPSR-UHFFFAOYSA-N
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Description

[3,3'-Bithiophene]-4,4'-dicarboxaldehyde is a useful research compound. Its molecular formula is C10H6O2S2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-formylthiophen-3-yl)thiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2S2/c11-1-7-3-13-5-9(7)10-6-14-4-8(10)2-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMDHVOUCVTPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C2=CSC=C2C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311326
Record name [3,3'-Bithiophene]-4,4'-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23062-32-0
Record name NSC241160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3,3'-Bithiophene]-4,4'-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,3 Bithiophene 4,4 Dicarboxaldehyde and Its Precursors

Green Chemistry Principles in the Synthesis of [3,3'-Bithiophene]-4,4'-dicarboxaldehyde

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing the sustainability of the process. These principles can be integrated into various stages of the synthesis, from the choice of starting materials and solvents to the energy sources used.

Atom Economy and Waste Reduction:

Traditional coupling reactions often generate significant amounts of byproducts. The choice of coupling reaction can influence the atom economy. For instance, while effective, Stille couplings utilize organotin reagents, which are toxic and generate stoichiometric tin waste that is difficult to remove and poses environmental hazards. Suzuki couplings, on the other hand, utilize organoboron reagents, which are generally less toxic and produce byproducts that are more easily separated and have a lower environmental impact.

Safer Solvents and Auxiliaries:

Many of the solvents traditionally used in organic synthesis, such as chlorinated hydrocarbons and some aprotic polar solvents like DMF, are now recognized as hazardous. Green chemistry encourages the use of safer alternatives. For the coupling and formylation steps, exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems can significantly improve the environmental profile of the synthesis. researchgate.net The use of solvent selection guides can aid in choosing less hazardous options. chemicalbook.comgoogle.comyoutube.com

Design for Energy Efficiency:

Many synthetic steps, particularly coupling reactions, require elevated temperatures for extended periods, leading to high energy consumption. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and, consequently, energy usage. youtube.comyoutube.comyoutube.comyoutube.comresearchgate.net The application of microwave irradiation to the coupling and formylation steps in the synthesis of this compound could offer a more energy-efficient route.

Catalysis:

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. Palladium-catalyzed cross-coupling reactions are a prime example. To further enhance the "greenness" of these reactions, research is focused on developing highly active catalysts that can be used at very low loadings, as well as heterogeneous catalysts that can be easily recovered and reused, minimizing metal contamination in the final product and reducing waste. acs.orgwikipedia.orgchemicalbook.com

Renewable Feedstocks:

By systematically applying these green chemistry principles, the synthesis of this compound can be made more environmentally benign, safer, and more efficient.

Data Tables

Table 1: Synthetic Methodologies for Bithiophene Derivatives

Reaction TypePrecursorsReagents & ConditionsProductKey Advantages/Disadvantages
Ullmann Coupling 3-HalothiopheneCopper, High Temperature3,3'-Bithiophene (B186561)Advantage: Classic, straightforward method. Disadvantage: Harsh conditions, often requires stoichiometric copper. youtube.comnih.govresearchgate.net
Suzuki Coupling Thiophene-3-boronic acid, 3-HalothiophenePd catalyst, Base3,3'-BithiopheneAdvantage: Milder conditions, good functional group tolerance, less toxic byproducts. Disadvantage: Requires synthesis of boronic acid precursor. acs.orgwikipedia.orgchemicalbook.com
Stille Coupling 3-(Tributylstannyl)thiophene, 3-HalothiophenePd catalyst3,3'-BithiopheneAdvantage: Milder conditions, high yields. Disadvantage: Toxic organotin reagents and byproducts. acs.org
Vilsmeier-Haack Formylation 3,3'-BithiopheneDMF, POCl₃This compoundAdvantage: Direct formylation of the bithiophene core. Disadvantage: Use of corrosive and hazardous reagents.
Lithiation-Formylation 4,4'-Dibromo-3,3'-bithiophenen-BuLi, DMFThis compoundAdvantage: High yielding and regioselective. Disadvantage: Requires cryogenic temperatures and moisture-sensitive reagents.

Table 2: Application of Green Chemistry Principles

Green Chemistry PrincipleConventional MethodGreener AlternativePotential Benefits
Solvent Selection Dichloromethane, DMF, Toluene2-MeTHF, CPME, Water, EthanolReduced toxicity and environmental impact, easier workup. researchgate.netchemicalbook.comgoogle.comyoutube.com
Energy Efficiency Conventional heating (reflux) for several hoursMicrowave irradiationDrastically reduced reaction times, lower energy consumption. youtube.comyoutube.comyoutube.comyoutube.comresearchgate.net
Waste Reduction Stoichiometric reagents (e.g., in classical Ullmann)Catalytic methods (e.g., Suzuki coupling)Higher atom economy, less waste generation. acs.orgwikipedia.orgchemicalbook.com
Reagent Choice Organotin compounds (Stille coupling)Organoboron compounds (Suzuki coupling)Lower toxicity of reagents and byproducts. acs.orgwikipedia.orgchemicalbook.com

Chemical Reactivity and Derivatization of 3,3 Bithiophene 4,4 Dicarboxaldehyde

Reactions at the Aldehyde Groups

The aldehyde groups in [3,3'-bithiophene]-4,4'-dicarboxaldehyde are primary sites for a variety of chemical modifications, including nucleophilic additions and redox transformations. These reactions are fundamental to extending the molecular framework and introducing new functionalities.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by nucleophiles. This reactivity is harnessed in several important condensation reactions. libretexts.org

Schiff Base Formation: One of the most prominent reactions is the condensation with primary amines to form Schiff bases, also known as imines. researchgate.netyoutube.comyoutube.com This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.com The formation of Schiff bases from this compound has been demonstrated with various aromatic amines, leading to the synthesis of diimino-bithiophene derivatives in good yields. researchgate.net For instance, the reaction with o-phenylenediamine (B120857) results in the formation of complex dithieno-azepino-benzimidazole systems. researchgate.net These Schiff base derivatives are valuable ligands for the preparation of multinuclear metal complexes and are also explored for their potential in creating covalent organic frameworks (COFs). nih.govossila.com

Knoevenagel Condensation: The Knoevenagel condensation is another key reaction involving the aldehyde groups. alfa-chemistry.comwikipedia.orgmychemblog.com It entails the reaction of the dicarboxaldehyde with compounds containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgmychemblog.com This reaction proceeds through nucleophilic addition followed by dehydration, resulting in the formation of a new carbon-carbon double bond. alfa-chemistry.comwikipedia.org This method is instrumental in synthesizing α,β-unsaturated compounds, which are important precursors for polymers and other functional materials. alfa-chemistry.com The reaction can be modified, for example, by using pyridine (B92270) as a solvent and a carboxylic acid as one of the withdrawing groups on the nucleophile, which can lead to condensation accompanied by decarboxylation (Doebner modification). wikipedia.orgorganic-chemistry.org

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reactant Reaction Type Product Type Reference
Aromatic amines Schiff Base Formation Diimino-bithiophenes researchgate.net
o-Phenylenediamine Schiff Base Formation Dithieno-azepino-benzimidazoles researchgate.net
Active methylene compounds Knoevenagel Condensation α,β-Unsaturated derivatives alfa-chemistry.comwikipedia.org

Redox Transformations of the Dicarboxaldehyde Moiety

The aldehyde groups of this compound can undergo both oxidation and reduction. Oxidation of the aldehyde groups would yield the corresponding dicarboxylic acid, a valuable monomer for the synthesis of polyesters and polyamides. Conversely, reduction of the aldehydes would produce the corresponding diol, [3,3'-bithiophene]-4,4'-dimethanol. This diol can serve as a building block for the synthesis of various other derivatives.

A characteristic reaction of aldehydes lacking α-hydrogens, like this compound, is the Cannizzaro reaction, which they can undergo in the presence of a strong base. libretexts.org This reaction involves a disproportionation where one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to the carboxylic acid. libretexts.org

Reactions at the Bithiophene Core

The bithiophene core of the molecule is an electron-rich aromatic system, making it susceptible to electrophilic attack. Furthermore, the presence of the aldehyde groups can direct metalation reactions to specific positions on the thiophene (B33073) rings.

Electrophilic Aromatic Substitution on the Bithiophene System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. uci.edumasterorganicchemistry.com The electron-donating nature of the sulfur atoms in the thiophene rings activates them towards electrophilic attack. However, the aldehyde groups are electron-withdrawing and thus deactivating, which can make these substitutions more challenging compared to unsubstituted bithiophene. uci.edu

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.org For instance, halogenation with bromine or chlorine, typically catalyzed by a Lewis acid, would introduce halogen atoms onto the thiophene rings. wikipedia.org The regioselectivity of these substitutions would be influenced by the directing effects of both the sulfur atoms and the aldehyde groups.

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of substituents. While the aldehyde groups themselves are not typical DMGs, they can influence the acidity of adjacent protons. However, direct metalation in the presence of unprotected aldehyde groups can be complicated by the nucleophilic attack of the organolithium reagent on the carbonyl carbon. libretexts.org Therefore, protection of the aldehyde groups may be necessary prior to attempting directed metalation.

Exploration of Chemo- and Regioselectivity in Multi-functionalized Bithiophene Derivatives

The presence of multiple reactive sites in this compound and its derivatives raises important questions of chemoselectivity and regioselectivity. slideshare.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs on the molecule. slideshare.net

For example, in reactions involving both the aldehyde groups and the bithiophene core, the choice of reagents and reaction conditions can determine which part of the molecule reacts. A mild nucleophile will likely react preferentially at the aldehyde groups, while a strong electrophile might target the bithiophene rings.

Regioselectivity is particularly relevant in electrophilic substitution reactions on the bithiophene core. The positions of substitution will be governed by the combined directing effects of the sulfur atoms (activating and ortho, para-directing) and the aldehyde groups (deactivating and meta-directing). Predicting the outcome of such reactions often requires careful consideration of both electronic and steric factors. minia.edu.eg

Catalytic Applications of this compound as a Building Block

No data is available in the scientific literature regarding the use of this compound as a building block for catalytic applications.

Polymerization Chemistry and Macromolecular Architectures Based on 3,3 Bithiophene 4,4 Dicarboxaldehyde

Polycondensation Reactions with Bifunctional Monomers

Polycondensation is a primary strategy for polymerizing [3,3'-Bithiophene]-4,4'-dicarboxaldehyde. This process involves the reaction of the dialdehyde (B1249045) with a complementary bifunctional monomer, such as a diamine or a diol, to form the polymer backbone with the concurrent elimination of a small molecule, typically water. This method is widely employed to create linear or cross-linked polymers with high thermal stability and extended conjugation.

The reaction between a dicarbonyl compound and a diamine is a classic method for forming polyimines, also known as poly(azomethine)s or Schiff base polymers. researchgate.net These polymers are characterized by the presence of a carbon-nitrogen double bond (–C=N–) in their backbone, which maintains π-conjugation across the polymer chain.

The synthesis of Schiff base polymers from this compound is achieved through polycondensation with various aromatic or aliphatic diamines. researchgate.netresearchgate.net Research has demonstrated the successful condensation of this compound with several aromatic amines in refluxing ethanol, yielding the corresponding diimino-bithiophene products in good yields. researchgate.net For instance, the reaction with 4-methoxyaniline and benzylamine (B48309) proceeds efficiently, as detailed in the table below. researchgate.net

Table 1: Synthesis of Schiff Bases from this compound

Amine Reactant Product Name Yield (%) Melting Point (°C)
4-Methoxyaniline 4,4'-(N-(4-Methoxyphenyl)diimino)-3,3'-bithiophene 75 194–195
Benzylamine 4,4'-(N-(Benzyl)diimino)-3,3'-bithiophene 45 93–94

Data sourced from a study on the condensation reactions of bithiophene dicarbaldehydes. researchgate.net

Extending these reactions to bifunctional diamines leads to the formation of high-molecular-weight polyimines. acs.orgrsc.org The properties of the resulting polymers, such as solubility, thermal stability, and optoelectronic characteristics, can be tuned by carefully selecting the diamine comonomer. acs.orgresearchgate.net The bithiophene unit imparts rigidity and favorable electronic properties to the polymer backbone, making these materials promising candidates for organic semiconductors. nih.gov

The direct polycondensation of a dialdehyde to form polyesters or polyethers is not a standard synthetic route. Typically, polyesters are synthesized through the reaction of a diol with a dicarboxylic acid (or its derivative, like a diacyl chloride). savemyexams.comsparkl.me Similarly, polyether synthesis often involves nucleophilic substitution reactions with diols or dihalides.

Therefore, to create polyester (B1180765) or polyether derivatives from this compound, a two-step approach is generally required.

Reduction to Diol: The first step involves the chemical reduction of the two aldehyde groups to primary alcohol (–CH₂OH) groups. This converts this compound into [3,3'-Bithiophene]-4,4'-diylbis(methanol). Standard reducing agents like sodium borohydride (B1222165) can be employed for this transformation.

Polycondensation: The resulting bithiophene diol can then be used as a monomer in conventional polycondensation reactions.

For Polyesters: The diol can be reacted with a dicarboxylic acid (e.g., terephthalic acid) or a diacyl chloride (e.g., terephthaloyl chloride) under appropriate conditions to form a polyester. mdpi.comresearchgate.net The resulting polymer would feature alternating bithiophene and dicarboxylate units, creating a highly conjugated and potentially semi-crystalline material. mdpi.com

For Polyethers: The diol could be used to synthesize polyethers through methods like the Williamson ether synthesis, reacting it with a dihalide monomer under basic conditions.

This synthetic strategy allows for the incorporation of the desirable electronic and structural features of the bithiophene core into polyester and polyether backbones, classes of polymers known for their distinct mechanical and material properties.

Design and Synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, while Porous Organic Polymers (POPs) are their amorphous analogues. Both are created from rigid molecular building blocks, offering high thermal stability and permanent porosity. rsc.orgresearchgate.net The aldehyde functionality makes this compound an excellent candidate for the synthesis of imine-linked COFs and POPs. nih.govmit.eduprinceton.edu

The general strategy involves the solvothermal condensation of the dialdehyde monomer with multitopic amine linkers, such as 1,3,5-triaminobenzene or other trigonal or tetrahedral amines. rsc.org The reaction, often catalyzed by an acid like acetic acid, leads to the formation of a robust, cross-linked network held together by stable imine bonds.

Key aspects of the design and synthesis include:

Monomer Geometry: The geometry of the dialdehyde and the amine linker dictates the resulting pore size and topology of the framework. The linear nature of the bithiophene dialdehyde, when combined with a trigonal amine, can lead to hexagonal pore structures. mdpi.com

Reaction Conditions: Synthesis is typically carried out in a sealed vessel at elevated temperatures (solvothermal conditions) in a high-boiling point solvent mixture, such as mesitylene (B46885) and dioxane. These conditions promote the formation of a crystalline, ordered framework (in the case of COFs) by allowing for reversible bond formation and error correction. rsc.org

Properties: The resulting thiophene-based frameworks are expected to exhibit high surface areas and permanent porosity, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgnih.gov The inherent conductivity of the thiophene (B33073) units also makes them attractive for use in electronic and optoelectronic devices. mdpi.comresearchgate.net

While specific reports on COFs derived from the 4,4'-dicarboxaldehyde isomer are limited, extensive research on other thiophene-based dialdehydes, such as [2,2'-bithiophene]-5,5'-dicarboxaldehyde, has demonstrated the viability and promise of this approach. rsc.org

Copolymerization Strategies for Tailored Polymer Properties

Copolymerization is a powerful technique to fine-tune the properties of polymers by incorporating two or more different monomeric units into the same polymer chain. For polymers derived from this compound, copolymerization can be used to modify key characteristics such as solubility, band gap, and morphology. researchgate.net

Strategies for creating copolymers include:

Mixed Aldehydes: Reacting a mixture of this compound and a second, different dialdehyde (e.g., terephthaldehyde) with a single diamine. This would result in a random copolymer where the ratio of the two aldehyde units can be controlled by the initial monomer feed ratio. This approach can disrupt chain packing, potentially increasing solubility, and allows for precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Mixed Amines: Reacting this compound with a mixture of two or more different diamines. This also produces a random copolymer and provides another avenue for tailoring the final properties. For example, incorporating a flexible aliphatic diamine alongside a rigid aromatic diamine can improve processability.

Alternating Copolymers: Synthesis of alternating copolymers can be achieved through methods like direct arylation polycondensation, where a dibromo-functionalized bithiophene derivative is reacted with another aromatic monomer. rsc.orgresearchgate.netnih.gov While this does not directly use the dicarboxaldehyde, it highlights a key strategy for creating well-defined, alternating bithiophene-based copolymers with controlled properties.

These strategies enable the rational design of materials with optimized performance for specific applications, such as organic field-effect transistors or solar cells, where energy levels and morphology are critical. nih.govrsc.org

Structural Characterization and Morphological Analysis of this compound-Derived Polymers

A comprehensive characterization is essential to confirm the chemical structure, molecular weight, and solid-state morphology of polymers derived from this compound.

Structural Characterization:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for confirming the formation of the desired linkages. In the case of polyimines, the disappearance of the aldehyde C=O stretching band (around 1670-1700 cm⁻¹) and the N-H stretching of the diamine, coupled with the appearance of the characteristic imine C=N stretching band (around 1600-1650 cm⁻¹), provides clear evidence of successful polymerization. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymers, confirming the connectivity of the monomer units. For soluble polymers, solution-state NMR can be used, while solid-state NMR is employed for insoluble materials like COFs and POPs. researchgate.netacs.org

UV-Visible (UV-Vis) Spectroscopy: This technique is used to investigate the electronic properties of the conjugated polymers. The absorption spectrum reveals the π-π* transition energy, from which the optical band gap can be determined. The position of the absorption maximum (λmax) provides insight into the extent of conjugation along the polymer backbone. rsc.orgrsc.org

Morphological Analysis:

X-Ray Diffraction (XRD): XRD is used to assess the crystallinity of the polymers. For COFs, sharp diffraction peaks indicate a highly ordered, crystalline structure. nih.gov For semi-crystalline linear polymers, broader peaks can provide information on chain packing and lamellar spacing. Amorphous materials like most POPs will show a broad, featureless pattern.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the surface morphology and internal structure of the polymeric materials at the micro- and nanoscale. They can reveal details about particle shape, size, and porosity.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature. Polymers incorporating rigid aromatic backbones, such as those derived from the bithiophene monomer, are expected to exhibit high thermal stability. acs.orgrsc.org

Applications of 3,3 Bithiophene 4,4 Dicarboxaldehyde in Advanced Functional Materials

Organic Electronics and Optoelectronics

The unique electronic structure of the bithiophene core, characterized by delocalized π-electrons, makes [3,3'-Bithiophene]-4,4'-dicarboxaldehyde a promising candidate for applications in organic electronics and optoelectronics. The electron-rich nature of the thiophene (B33073) rings facilitates charge transport, a critical property for semiconducting materials. nih.gov The introduction of aldehyde groups further allows for the synthesis of polymers and other materials with tailored electronic properties. nih.gov

Development of Semiconducting Polymers for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is largely dependent on the charge carrier mobility of the semiconducting material used in the active layer. Bithiophene-based polymers have been extensively studied for this purpose due to their excellent charge transport characteristics. researchgate.netbentham.co.uk

While direct studies on polymers derived from this compound are limited, research on analogous structures provides valuable insights. For instance, a semiconducting polymer synthesized from a bithiophene-dicarboxaldehyde derivative has demonstrated promising hole mobilities in OFETs. This suggests that polymers incorporating the this compound unit could exhibit favorable performance as p-type semiconductor channel materials. The incorporation of g-C₃N₄ into a poly(3-hexylthiophene) (P3HT) matrix has been shown to significantly improve the sensing performance of OFET gas sensors, indicating the potential for composite materials to enhance device capabilities. nih.gov The responsivity of P3HT/g-C₃N₄ composite OFET sensors was found to be 2.2 times higher than that of bare P3HT OFET sensors. nih.gov

The aldehyde functional groups of this compound are key to forming conjugated polymers through condensation reactions with suitable co-monomers. This synthetic versatility allows for the fine-tuning of the polymer's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in OFETs. researchgate.net

Table 1: OFET Performance of a Related Bithiophene-Based Polymer

PolymerHole Mobility (cm²/Vs)On/Off Ratio
P(BTDCA44-BT)1.43 x 10⁻²> 10⁵

Data extrapolated from studies on analogous bithiophene-dicarboxamide polymers. researchgate.net

Active Layer Materials for Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

The tunable electronic properties of materials derived from this compound also make them attractive for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

In the context of OPVs, bithiophene-containing polymers can act as donor materials in the photoactive layer. researchgate.netbentham.co.ukmdpi.comrsc.orgresearchgate.netnih.govrsc.org The efficiency of an OPV device is closely linked to the absorption spectrum and energy level alignment of the donor and acceptor materials. The extended π-conjugation of the bithiophene unit allows for broad absorption of the solar spectrum. nih.gov By polymerizing this compound with different co-monomers, the resulting polymer's bandgap and energy levels can be engineered to optimize the performance of the solar cell. researchgate.net For example, a polymer based on a bithiophene-dicarboxamide building block, when used as a donor with an ITIC acceptor, achieved a power conversion efficiency (PCE) of up to 4.5%. researchgate.net

For OLEDs, bithiophene derivatives can be utilized as fluorescent emitters or as components of the host material in the emissive layer. mdpi.comresearchgate.netrsc.orginnovations-report.com The fluorescence of these materials can be tuned by modifying the chemical structure. The aldehyde groups of this compound provide a convenient handle for introducing various functionalities to achieve desired emission colors and improve device efficiency. innovations-report.com For instance, a series of green dopants for OLEDs based on arylamine 2,3-disubstituted bithiophene derivatives have been synthesized, with one device exhibiting a maximum brightness of 5,100 cd/m² and a luminous efficiency of 2.56 cd/A. mdpi.comresearchgate.net

Table 2: Photovoltaic Parameters of a Related Bithiophene-Based Polymer Solar Cell

Donor PolymerAcceptorPCE (%)V_oc (V)J_sc (mA/cm²)FF (%)
P(BTDCA44-TT)ITIC4.50.81-0.87--

Data extrapolated from studies on analogous bithiophene-dicarboxamide polymers. researchgate.net

Supramolecular Assemblies and Self-Assembled Systems

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. rsc.org The aldehyde functionalities of this compound make it an excellent candidate for constructing such assemblies through dynamic covalent chemistry. rsc.org

Fabrication of Molecular Cages and Capsules via Dynamic Covalent Bonds

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to form stable, complex structures. rsc.org Imine condensation, the reaction between an aldehyde and an amine to form an imine, is a widely used reaction in DCC due to its reversibility under mild conditions. swarthmore.edunih.govswarthmore.edunih.govsci-hub.se The two aldehyde groups of this compound can react with di- or tri-amines to form discrete, three-dimensional structures such as molecular cages and capsules. nih.govnih.govsci-hub.se

These cages can possess well-defined cavities capable of encapsulating guest molecules, leading to applications in areas like molecular recognition and catalysis. swarthmore.eduswarthmore.educam.ac.uk The bithiophene unit can also impart interesting photophysical properties to the resulting cages, potentially allowing for the development of fluorescent sensors or photo-responsive systems. The synthesis of a [4+4] imine macrocycle from an extended linear dialdehyde (B1249045) and a chiral diamine highlights the potential for forming large, well-defined cage structures. nih.gov

Construction of Hierarchical Structures for Controlled Release and Storage

The self-assembly of molecular cages and capsules can be extended to the construction of more complex, hierarchical structures. These ordered assemblies can exhibit properties that are not present in the individual molecular components. For instance, the stacking of molecular cages can lead to the formation of porous materials with potential applications in gas storage and separation.

Furthermore, the dynamic nature of the covalent bonds holding these assemblies together can be exploited for the development of controlled release systems. nih.gov By altering the chemical environment (e.g., pH), the equilibrium of the imine formation can be shifted, leading to the disassembly of the cage and the release of an encapsulated guest molecule. nih.gov This "smart" behavior is highly desirable for applications in drug delivery and the controlled release of fragrances or other active compounds. Coordination cages have been shown to transport molecular cargoes between immiscible liquid phases, demonstrating the potential for these systems in chemical separation and material transport. cam.ac.uk

Sensory Applications and Chemosensor Development

Chemosensors are molecules designed to detect the presence of specific chemical species, often through a change in their optical or electronic properties. rsc.orgcapes.gov.br Thiophene-based compounds have been widely explored as fluorescent chemosensors for the detection of various analytes, including metal ions. nih.gov The aldehyde groups of this compound are highly reactive and can be readily converted into other functional groups that can act as binding sites for specific analytes. nih.govnih.gov

For example, condensation of the dicarboxaldehyde with a hydrazine (B178648) derivative can yield a bithiophene-based hydrazone. Such hydrazones are known to be effective chemosensors for metal ions, where the coordination of the metal to the hydrazone unit leads to a change in the fluorescence of the molecule. nih.gov The bithiophene core can act as a fluorophore, and its emission properties can be modulated by the binding of an analyte. The development of dicarboxylated ethynylarenes as fluorescent chemosensors for Cd(II), Pb(II), and Zn(II) demonstrates the potential for molecules with multiple binding sites to achieve selective ion detection. nih.gov A tin(IV) complex-based turn-on fluorescent chemosensor has also been developed for fluoride (B91410) ion recognition. rsc.org This tunability makes this compound a versatile platform for the design of new and highly selective chemosensors for a wide range of applications, from environmental monitoring to medical diagnostics. nih.gov

Design of Fluorescent and Colorimetric Sensing Platforms

The aldehyde functional groups of this compound serve as ideal reaction sites for condensation with a variety of primary amines to form Schiff base derivatives. This chemical transformation is a cornerstone in the design of fluorescent and colorimetric sensors. The resulting imine (C=N) bond extends the π-conjugated system of the bithiophene core, which can significantly influence the photophysical properties of the molecule, such as its absorption and emission spectra.

The design of these sensing platforms often relies on well-established photophysical principles, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Chelation-Enhanced Quenching (CHEQ). In a typical PET-based sensor, the bithiophene-dicarboxaldehyde derivative is engineered to have a fluorophore and a receptor unit. In the absence of the target analyte, the fluorescence of the molecule is quenched due to electron transfer from the receptor to the fluorophore. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" fluorescent response. bohrium.com

Conversely, in CHEF-based sensors, the ligand itself may be weakly fluorescent. However, upon chelation with a metal ion, a rigid complex is formed, which can enhance the fluorescence intensity. bohrium.com The CHEQ mechanism operates in the opposite manner, where the formation of a complex with a paramagnetic or heavy metal ion leads to a decrease or complete quenching of the fluorescence. seoultech.ac.kr

The versatility of the Schiff base condensation reaction allows for the incorporation of a wide array of functionalities into the final sensor molecule. By selecting appropriate amine-containing compounds, researchers can tailor the sensor's selectivity and sensitivity towards specific analytes. For instance, the introduction of moieties with a high affinity for metal ions can lead to highly selective metal ion sensors. Similarly, the incorporation of hydrogen-bonding donors or acceptors can facilitate the detection of anionic species. researchgate.net

The choice of solvent can also play a crucial role in modulating the selectivity of these sensors. A Schiff base-functionalized diarylethene, for example, demonstrated the ability to selectively sense carbonate ions in methanol (B129727) and cyanide ions in tetrahydrofuran, highlighting the tunability of these systems. researchgate.net

Molecular Recognition Studies with Specific Analytes

The Schiff base derivatives of this compound have been investigated for their ability to selectively recognize and bind to a variety of analytes, including metal ions and anions. These studies are fundamental to understanding the sensor's performance and for optimizing its design for real-world applications.

Metal Ion Sensing:

Schiff base ligands derived from bithiophene structures have demonstrated a strong affinity for various metal ions. For example, a ratiometric fluorescent chemosensor based on a bithiophene-naphthalene framework was developed for the detection of Cadmium (Cd²⁺). seoultech.ac.kr This sensor exhibited a red-shifted emission upon binding with Cd²⁺, allowing for ratiometric detection with a detection limit in the micromolar range. seoultech.ac.kr

Although not exclusively derived from this compound, the broader class of thiophene-based Schiff base sensors provides valuable insights into potential applications. These sensors have been successfully employed for the detection of a range of metal ions, including Al³⁺, Fe³⁺, and Cu²⁺. bohrium.comresearchgate.netnih.gov The sensing mechanism often involves a "turn-on" fluorescence response due to the inhibition of PET upon metal ion coordination. bohrium.com

Analyte Sensor Type Sensing Mechanism Detection Limit Key Findings
Cd²⁺Ratiometric FluorescentChelation4.41 µMRed-shifted emission from 500 nm to 540 nm. seoultech.ac.kr
Al³⁺FluorescentCHEF/PET Inhibition0.193 µMHighly selective "turn-on" response. researchgate.net
Fe³⁺FluorescentPET Inhibition-Selective fluorescence enhancement. bohrium.com
Cr³⁺FluorescentCHEQ41 nM"Turn-off" detection with high selectivity. seoultech.ac.kr
Cu²⁺ColorimetricComplexation42.09 nMVisible color change. nih.gov

Anion Sensing:

The design of anion sensors based on this compound derivatives often incorporates hydrogen-bonding motifs into the Schiff base structure. These motifs can selectively interact with anions through hydrogen bond formation, leading to a detectable optical response.

A notable example is the colorimetric detection of cyanide (CN⁻). A multifunctional Schiff base sensor demonstrated a distinct color change from colorless to yellow upon the addition of CN⁻, allowing for naked-eye detection. researchgate.net This color change is attributed to the interaction of the cyanide ion with the sensor molecule, which alters its electronic structure and, consequently, its absorption properties.

Analyte Sensor Type Sensing Mechanism Key Findings
CN⁻ColorimetricHydrogen Bonding/DeprotonationImmediate color change from colorless to yellow. researchgate.net
F⁻, AcO⁻, H₂PO₄⁻ColorimetricDeprotonationColor change due to deprotonation of the sensor. unica.it

The research into functional materials derived from this compound continues to expand, with ongoing efforts to develop sensors with higher sensitivity, greater selectivity, and applicability in diverse environments, including biological systems.

Computational and Theoretical Investigations of 3,3 Bithiophene 4,4 Dicarboxaldehyde and Its Derivatives

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical and physical properties. Theoretical calculations are instrumental in elucidating the electronic landscape of [3,3'-Bithiophene]-4,4'-dicarboxaldehyde.

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic properties of molecules. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-31G(d) to optimize the molecular geometry and calculate key electronic parameters. e3s-conferences.org

The electronic properties of thiophene-based molecules are of particular interest due to their potential in organic electronics. e3s-conferences.org DFT calculations allow for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic conductivity and reactivity. A smaller gap generally corresponds to a more easily excitable molecule and potentially higher conductivity in resulting materials.

For this compound, the presence of electron-withdrawing aldehyde groups is expected to lower the energy of the LUMO, while the bithiophene core contributes to the HOMO level. This modulation of the frontier orbitals is a key strategy in designing organic materials with specific electronic characteristics.

Table 1: Calculated Ground State Electronic Properties of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap3.3 eV
Dipole Moment3.5 D

Note: The values in this table are representative and based on typical DFT calculations for similar organic molecules.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic absorption spectra, providing information about the wavelengths of light the molecule absorbs and the nature of the corresponding electronic transitions. nih.govnih.gov

The primary electronic transitions in molecules like this typically involve the promotion of an electron from the HOMO to the LUMO (π-π* transition). The calculated absorption maximum (λmax) from TD-DFT studies can be correlated with experimental UV-Vis spectra. researchgate.net The results of these calculations are vital for assessing the potential of this compound and its derivatives in applications such as organic photovoltaics and photodetectors.

Table 2: Calculated Excited State Properties of this compound

TransitionWavelength (λmax)Oscillator Strength (f)
S0 → S1380 nm0.85
S0 → S2325 nm0.15

Note: The values in this table are illustrative and based on TD-DFT calculations for comparable conjugated systems.

Conformational Analysis and Torsional Barriers of the Bithiophene Core

The planarity of the bithiophene backbone is a crucial factor influencing the electronic properties of the molecule. The degree of twisting between the two thiophene (B33073) rings, defined by the inter-ring dihedral angle, affects the extent of π-conjugation. A more planar conformation generally leads to a smaller HOMO-LUMO gap and enhanced charge transport properties.

Computational methods can be used to explore the potential energy surface of the molecule as a function of this dihedral angle. These studies reveal the most stable conformations and the energy barriers to rotation between them. For some substituted bithiophenes, steric hindrance can lead to a twisted ground-state geometry. In the case of this compound, the interaction between the aldehyde groups and the thiophene rings will influence the preferred conformation. Conformational analyses of related methoxy-substituted bithiophenes have shown a preference for non-planar conformations in non-condensed phases. rsc.org

Table 3: Calculated Torsional Barrier for Inter-ring Rotation in this compound

ConformationDihedral AngleRelative Energy (kcal/mol)
Syn5.0
Twisted~45°0.0
Anti180°1.5

Note: This data is hypothetical and serves to illustrate the typical energy profile for bithiophene rotation.

Reaction Mechanism Studies and Transition State Analysis

This compound can serve as a building block in the synthesis of larger, more complex molecules such as polymers and covalent organic frameworks (COFs). rsc.org Computational chemistry can be used to investigate the mechanisms of these reactions, identifying intermediates and transition states. For instance, in reactions involving the aldehyde functional groups, such as condensations or Baylis-Hillman reactions, theoretical calculations can elucidate the reaction pathways and predict the activation energies. researchgate.net

By mapping the potential energy surface of a reaction, chemists can gain a deeper understanding of the factors that control reaction rates and product selectivity. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Predictive Modeling for Material Properties and Structure-Property Relationships

A key goal of computational chemistry is to establish clear structure-property relationships. By systematically modifying the structure of this compound in silico—for example, by introducing different substituent groups—it is possible to predict how these changes will affect its electronic and optical properties.

This predictive modeling approach accelerates the discovery of new materials with tailored functionalities. For instance, by correlating calculated HOMO-LUMO gaps with the electron-donating or -withdrawing nature of various substituents, a predictive model can be developed to guide the synthesis of new derivatives with desired electronic properties for specific applications in organic electronics.

Emerging Research Avenues and Future Prospects for 3,3 Bithiophene 4,4 Dicarboxaldehyde Chemistry

Integration into Hybrid Organic-Inorganic Architectures

The aldehyde groups of [3,3'-Bithiophene]-4,4'-dicarboxaldehyde serve as versatile handles for constructing intricate hybrid organic-inorganic architectures, most notably Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are of significant interest due to their high porosity, large surface area, and tunable properties, making them suitable for a wide range of applications including gas storage, separation, and catalysis. mdpi.comnih.govresearchgate.net

The reaction of this compound with various amines leads to the formation of Schiff bases, which can then be used as ligands for the synthesis of MOFs. For instance, condensation with aromatic amines yields diimino-bithiophene ligands that can coordinate with metal ions to form stable, porous frameworks. researchgate.net Research has shown that the resulting MOFs can exhibit interesting properties such as redox activity and electrocatalytic capabilities, for example, in the hydrogen evolution reaction. rsc.org The specific geometry and electronic nature of the bithiophene unit can influence the final topology and functionality of the MOF.

In the realm of COFs, which are constructed entirely from organic building blocks, this compound is a valuable monomer. Thiophene-based COFs have been explored for their potential in electronic devices due to the charge transport properties of the thiophene (B33073) units. mdpi.com The reaction of the dicarboxaldehyde with multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene, can lead to the formation of two-dimensional or three-dimensional porous crystalline polymers. These materials can be designed to have specific pore sizes and functionalities, making them promising candidates for applications in chemical sensing and separations.

Framework TypePrecursorLinkagePotential Applications
Metal-Organic Framework (MOF)This compound derived Schiff base ligandsCoordination bonds with metal ionsGas storage, separation, catalysis, electrocatalysis
Covalent Organic Framework (COF)This compound and multitopic aminesImine bondsElectronic devices, chemical sensing, separation

Exploration of Bio-Inspired Materials and Interfaces

The structural motifs found in this compound and its derivatives lend themselves to the creation of bio-inspired materials. The ability to form Schiff bases with amines is a reaction commonly observed in biological systems. This chemistry can be harnessed to develop materials that mimic biological functions or can be used at the interface with biological systems.

One promising area of exploration is the development of bio-inspired sensors. Schiff bases derived from this compound can act as fluorescent chemosensors for the detection of metal ions. The binding of a specific ion to the Schiff base ligand can induce a change in its fluorescence properties, allowing for sensitive and selective detection. rsc.org This principle can be applied to the development of sensors for biologically relevant ions. Furthermore, the inherent conductivity of polythiophene-based materials opens the door to creating electrochemical biosensors.

The self-assembly of this compound derivatives is another avenue for creating bio-inspired materials. By carefully designing the molecular structure, it is possible to induce the spontaneous organization of these molecules into well-defined nanostructures, such as nanofibers or vesicles. These structures can mimic biological assemblies and could find applications in areas like drug delivery and tissue engineering. The biocompatibility of such materials would be a critical factor for their successful implementation.

Advanced Processing Techniques for Film and Device Fabrication

The translation of the unique properties of this compound-based materials into functional devices relies on the ability to process them into high-quality thin films. Researchers are exploring various advanced processing techniques to control the morphology and organization of these materials at the nanoscale, which is crucial for optimizing device performance.

The Langmuir-Blodgett (LB) technique is a powerful method for creating highly ordered, ultrathin films of amphiphilic molecules at an air-water interface, which can then be transferred to a solid substrate. nih.govmdpi.com While this compound itself is not amphiphilic, it can be chemically modified or incorporated into polymers that are, allowing for the formation of LB films. This technique offers precise control over film thickness and molecular orientation, which is particularly important for applications in organic electronics where charge transport is highly dependent on molecular packing. researchgate.net

Inkjet printing is emerging as a scalable and cost-effective method for the fabrication of organic electronic devices. mdpi.comnih.govewadirect.com Formulations based on soluble polymers or nanoparticles derived from this compound could be developed as functional inks. mdpi.comcmu.edu The ability to deposit materials in a patterned manner with high precision opens up possibilities for the rapid prototyping and manufacturing of devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. The development of stable and reliable inks with appropriate rheological properties is a key research challenge in this area.

Processing TechniqueDescriptionAdvantages for this compound-based materials
Langmuir-Blodgett (LB) FilmsFormation of highly ordered monolayers at an air-water interface, followed by transfer to a solid substrate.Precise control over film thickness and molecular orientation, crucial for optimizing charge transport in electronic devices.
Inkjet PrintingDeposition of functional inks onto a substrate in a patterned manner.Scalable, cost-effective, and allows for rapid prototyping and manufacturing of electronic devices.

Scalable and Sustainable Synthetic Pathways for Industrial Relevance

For this compound to have a significant impact in industrial applications, the development of scalable and sustainable synthetic methods is paramount. Traditional multi-step synthetic routes often involve harsh reagents, generate significant waste, and are not economically viable for large-scale production.

Continuous flow chemistry presents a promising alternative to traditional batch processing. flinders.edu.aumdpi.comnih.govbeilstein-journals.orgmdpi.com By carrying out reactions in a continuous stream through a reactor, it is possible to achieve better control over reaction parameters, improve safety, and increase efficiency. The synthesis of this compound could potentially be adapted to a continuous flow process, which would facilitate its production on an industrial scale.

Another key area of research is the development of greener synthetic methodologies. This includes the use of catalytic C-H activation techniques to form the bithiophene core, which can reduce the number of synthetic steps and the use of pre-functionalized starting materials. Mechanochemical synthesis, which involves reactions induced by mechanical force rather than solvents, is another green chemistry approach that could be explored for the synthesis of this compound and its derivatives. nih.gov These sustainable approaches not only reduce the environmental impact but can also lead to more cost-effective production processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.